molecular formula C40H50N8O10 B14251865 Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-tyrosyl-L-lysine CAS No. 236094-46-5

Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-tyrosyl-L-lysine

Cat. No.: B14251865
CAS No.: 236094-46-5
M. Wt: 802.9 g/mol
InChI Key: YCLNONSHABKRPQ-LJADHVKFSA-N
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Description

Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-tyrosyl-L-lysine is a peptide compound composed of six amino acids: glycine, tyrosine, serine, tryptophan, tyrosine, and lysine. This peptide sequence is known for its potential biological activities and is studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-tyrosyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (glycine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (L-tyrosine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-serine, L-tryptophan, L-tyrosine, L-lysine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final peptide product.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-tyrosyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Scientific Research Applications

Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-tyrosyl-L-lysine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Glycyl-L-tyrosyl-L-seryl-L-tryptophyl-L-tyrosyl-L-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the peptide is studied.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-tyrosine: A simpler dipeptide with similar amino acid composition.

    Glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-L-seryl-L-alanylglycyl-L-tyrosyl-L-leucyl-L-leucylglycyl-L-prolyl-D-arginyl-L-prolyl-L-lysyl-L-prolyl-L-glutaminyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-leucinamide: A more complex peptide with additional amino acids.

Properties

CAS No.

236094-46-5

Molecular Formula

C40H50N8O10

Molecular Weight

802.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C40H50N8O10/c41-16-4-3-7-30(40(57)58)45-37(54)32(18-24-10-14-27(51)15-11-24)46-38(55)33(19-25-21-43-29-6-2-1-5-28(25)29)47-39(56)34(22-49)48-36(53)31(44-35(52)20-42)17-23-8-12-26(50)13-9-23/h1-2,5-6,8-15,21,30-34,43,49-51H,3-4,7,16-20,22,41-42H2,(H,44,52)(H,45,54)(H,46,55)(H,47,56)(H,48,53)(H,57,58)/t30-,31-,32-,33-,34-/m0/s1

InChI Key

YCLNONSHABKRPQ-LJADHVKFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CN

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CN

Origin of Product

United States

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